Cas no 2228635-62-7 (tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate)

tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate は、有機合成において重要な保護基として利用される化合物です。tert-ブチルオキシカルボニル(Boc)基を有しており、アミン基の保護に優れた特性を示します。4-イソプロピルシクロヘキシル基を含む構造により、立体障害を考慮した選択的反応が可能です。カルバメート部分は酸性条件下で安定であり、脱保護が容易な点が利点です。医薬品中間体やペプチド合成において、官能基の保護・脱保護プロセスで高い有用性を発揮します。また、結晶性が良好なため精製工程の効率化にも寄与します。

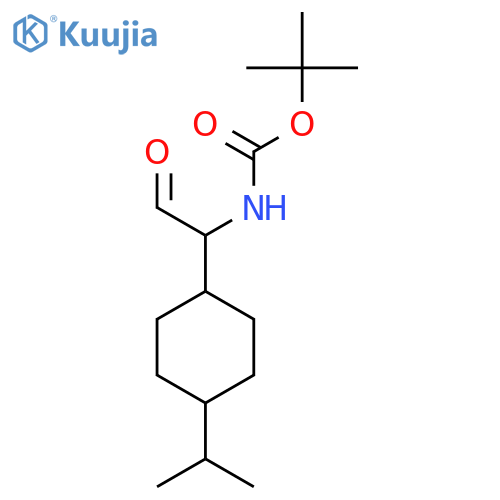

2228635-62-7 structure

商品名:tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate

tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate

- 2228635-62-7

- tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate

- EN300-1882307

-

- インチ: 1S/C16H29NO3/c1-11(2)12-6-8-13(9-7-12)14(10-18)17-15(19)20-16(3,4)5/h10-14H,6-9H2,1-5H3,(H,17,19)

- InChIKey: QMJUTTSYPSRJLQ-UHFFFAOYSA-N

- ほほえんだ: O=CC(C1CCC(C(C)C)CC1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 283.21474379g/mol

- どういたいしつりょう: 283.21474379g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 55.4Ų

tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1882307-0.25g |

tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate |

2228635-62-7 | 0.25g |

$1341.0 | 2023-09-18 | ||

| Enamine | EN300-1882307-10.0g |

tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate |

2228635-62-7 | 10g |

$6266.0 | 2023-06-01 | ||

| Enamine | EN300-1882307-0.1g |

tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate |

2228635-62-7 | 0.1g |

$1283.0 | 2023-09-18 | ||

| Enamine | EN300-1882307-10g |

tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate |

2228635-62-7 | 10g |

$6266.0 | 2023-09-18 | ||

| Enamine | EN300-1882307-0.5g |

tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate |

2228635-62-7 | 0.5g |

$1399.0 | 2023-09-18 | ||

| Enamine | EN300-1882307-5g |

tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate |

2228635-62-7 | 5g |

$4226.0 | 2023-09-18 | ||

| Enamine | EN300-1882307-2.5g |

tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate |

2228635-62-7 | 2.5g |

$2856.0 | 2023-09-18 | ||

| Enamine | EN300-1882307-1.0g |

tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate |

2228635-62-7 | 1g |

$1458.0 | 2023-06-01 | ||

| Enamine | EN300-1882307-5.0g |

tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate |

2228635-62-7 | 5g |

$4226.0 | 2023-06-01 | ||

| Enamine | EN300-1882307-1g |

tert-butyl N-{2-oxo-1-[4-(propan-2-yl)cyclohexyl]ethyl}carbamate |

2228635-62-7 | 1g |

$1458.0 | 2023-09-18 |

tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

2228635-62-7 (tert-butyl N-{2-oxo-1-4-(propan-2-yl)cyclohexylethyl}carbamate) 関連製品

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量